Sulfo-EGS
Description
Overview of Homobifunctional Crosslinking Reagents in Proteomics
Homobifunctional crosslinking reagents are characterized by having two identical reactive functional groups. researchgate.netthermofisher.com In proteomics, these reagents are frequently employed to capture transient or stable protein-protein interactions, effectively "freezing" them in place for subsequent analysis, often by mass spectrometry (MS). thermofisher.comportlandpress.com By reacting with specific amino acid residues, these crosslinkers form covalent bridges, providing distance constraints that can help elucidate the three-dimensional structure and subunit arrangement of protein complexes. korambiotech.commit.eduresearchgate.netacs.org The most common homobifunctional crosslinkers in large-scale proteomics studies utilize N-hydroxysuccinimide (NHS) esters as their reactive groups, primarily targeting lysine (B10760008) residues and protein N-termini. portlandpress.comacs.orgbiorxiv.org
Distinctive Characteristics of Sulfo-EGS as an Amine-Reactive Crosslinker
This compound (ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, homobifunctional crosslinker. fishersci.ptcovachem.comsigmaaldrich.comproteochem.com Its reactive groups are sulfo-NHS esters, which specifically target primary amines, such as the ε-amino groups of lysine residues and the α-amino group at the N-terminus of proteins and peptides. mit.eduthermofisher.comcreative-proteomics.comsangon.com The presence of sulfonate groups renders this compound water-soluble, a key feature that prevents it from permeating cell membranes. sigmaaldrich.comproteochem.comthermofisher.cominterchim.fr This makes this compound particularly useful for crosslinking proteins located on the cell surface, allowing researchers to study extracellular protein interactions without affecting intracellular components. sigmaaldrich.comproteochem.comthermofisher.com
A significant characteristic of this compound is its cleavable spacer arm. fishersci.ptsigmaaldrich.comproteochem.comthermofisher.com The spacer contains two ester sites that can be cleaved under mild alkaline conditions, specifically by treatment with hydroxylamine (B1172632) at pH 8.5. fishersci.ptsigmaaldrich.comproteochem.comthermofisher.cominterchim.fr This cleavability is advantageous in proteomics workflows, as it allows for the release of crosslinked peptides after analysis, simplifying subsequent identification by mass spectrometry. fishersci.ptthermofisher.com The spacer arm length of this compound is reported to be approximately 16.1 Å. covachem.comsigmaaldrich.comthermofisher.com This defined length provides a distance constraint between the crosslinked amino acid residues, aiding in structural modeling. thermofisher.comnih.gov
Here is a table summarizing key properties of this compound:
| Property | Value/Description | Source(s) |
| Chemical Reactivity | Amine-Amine | fishersci.ptsigmaaldrich.comfishersci.ca |
| Reactive Groups | Sulfo-NHS esters (homobifunctional) | fishersci.ptsigmaaldrich.comfishersci.nl |
| Reactive Toward | Amino groups (primary amines) | fishersci.ptsigmaaldrich.comfishersci.nl |
| Solubility | Water-soluble | fishersci.ptcovachem.comsigmaaldrich.comproteochem.com |
| Cell Permeability | No (Membrane-impermeable) | sigmaaldrich.comproteochem.comtargetmol.cn |
| Cleavability | Yes (by Hydroxylamine at pH 8.5) | fishersci.ptsigmaaldrich.comproteochem.comthermofisher.com |
| Spacer Arm Length | 16.1 Å | covachem.comsigmaaldrich.comthermofisher.comnih.gov |
| Molecular Weight | 660.45 g/mol | covachem.comsigmaaldrich.comfishersci.casigmaaldrich.com |
| Form | Powder | fishersci.ptsigmaaldrich.com |
Evolution and Significance of this compound in Biochemical Investigations
The development of this compound represents an evolution in crosslinking reagents, building upon the properties of its water-insoluble analog, EGS (ethylene glycol bis(succinimidyl succinate)). thermofisher.comsangon.com The addition of sulfonate groups to the succinimide (B58015) esters conferred water solubility, eliminating the need for organic solvents like DMSO or DMF for dissolution in aqueous reaction mixtures, which can be detrimental to protein activity or cell viability. thermofisher.cominterchim.fr This enhanced solubility made this compound particularly suitable for applications involving biological membranes and cell surface proteins. sigmaaldrich.comproteochem.comthermofisher.cominterchim.fr
This compound has gained significance in biochemical investigations due to its ability to provide structural information about proteins and protein complexes, particularly concerning the spatial proximity of amino acid residues. medchemexpress.commedchemexpress.com Its use in conjunction with mass spectrometry (XL-MS) has become a valuable approach for elucidating protein-protein interaction networks and determining the topology of protein assemblies. portlandpress.comresearchgate.netacs.orgbiorxiv.org Studies utilizing this compound have contributed to understanding the arrangement of subunits in protein complexes and identifying interaction sites. korambiotech.comacs.orgmedchemexpress.commedchemexpress.com For instance, it has been used in gas-phase ion/ion crosslinking reactions to study the structure of proteins like ubiquitin. nih.govnih.govacs.orgchemrxiv.org The cleavability of this compound is a notable advantage in these MS-based approaches, facilitating the analysis of crosslinked peptides. biorxiv.orgfishersci.ptthermofisher.com Furthermore, its membrane impermeability has been leveraged to specifically investigate cell surface protein interactions, as demonstrated in studies examining proteins like heat shock protein-90. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKWXQWKPSYDT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2Na2O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720921 | |
| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142702-32-7 | |
| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Principles of Sulfo Egs Reactivity
N-Hydroxysuccinimide Ester Reaction with Amine Nucleophiles
The fundamental reaction mechanism of Sulfo-EGS involves the acylation of primary amines by its two N-hydroxysuccinimide (NHS) ester functional groups. thermofisher.com These groups readily react with unprotonated primary amines under physiological to slightly alkaline conditions to form stable covalent bonds. thermofisher.comnih.gov
The primary targets for this compound in proteins are the nucleophilic primary amine groups. gbiosciences.com These are predominantly found in two locations: the α-amine group at the N-terminus of a polypeptide chain and the ε-amine group in the side chain of lysine (B10760008) (Lys, K) residues. thermofisher.comsangon.com Because lysine residues and the N-terminus are typically located on the exterior surfaces of a protein's native three-dimensional structure, they are readily accessible to water-soluble reagents like this compound. thermofisher.com While NHS esters are described as highly reactive towards primary amines, side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, though these are less common. nih.govresearchgate.net
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a highly stable amide bond. researchgate.netresearchgate.netmdpi.com This reaction is accompanied by the release of N-hydroxysuccinimide (NHS) as a leaving group. thermofisher.comthermofisher.com The formation of the amide linkage is essentially irreversible under typical biological conditions, providing a durable connection between the target molecules. nih.gov
Kinetic and Thermodynamic Factors Governing Crosslinking Efficacy
The efficiency of this compound crosslinking is not absolute and is governed by several kinetic and thermodynamic factors. The primary competing reaction is the hydrolysis of the NHS ester, which renders the crosslinker inactive. sangon.com
The pH of the reaction buffer is the most critical factor influencing the crosslinking reaction. lumiprobe.comwindows.net The reaction rate with amines is strongly pH-dependent because the nucleophile must be an unprotonated primary amine. At a pH below 7, an increasing proportion of amines are protonated (-NH3+), making them non-nucleophilic and thus unreactive. lumiprobe.cominterchim.fr Conversely, as the pH increases into the alkaline range (pH 7 to 9), the concentration of unprotonated, reactive amines increases, accelerating the rate of acylation. sangon.comthermofisher.com The optimal pH for NHS ester reactions is generally considered to be between 7.2 and 8.5. thermofisher.com Many protocols suggest an optimal pH of 8.3-8.5 for efficient labeling. lumiprobe.comlumiprobe.cominterchim.fr
In aqueous solutions, the NHS ester groups of this compound are susceptible to hydrolysis, which converts the reactive ester to an unreactive carboxylate. This hydrolysis reaction is a major competitor to the desired aminolysis reaction. sangon.comthermofisher.com The rate of hydrolysis is also highly dependent on pH, increasing significantly as the pH becomes more alkaline. thermofisher.comsangon.com Therefore, a balance must be struck: the pH must be high enough to ensure a sufficient concentration of deprotonated amines for the reaction to proceed but not so high that the hydrolysis of the crosslinker dominates. This dynamic competition means that the half-life of this compound in solution is a critical parameter.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| > 9 | Room Temp. | Minutes |
This table presents data on the stability of the NHS-ester functional group in aqueous solutions at different pH values and temperatures. thermofisher.comgbiosciences.com
Hydroxylamine-Mediated Reversible Cleavage of this compound Crosslinks
A key feature of this compound is that the crosslinks it forms can be cleaved under specific, mild conditions. cyanagen.com The 16.1 Å spacer arm of the this compound molecule contains two ester linkages. thermofisher.com These ester bonds are susceptible to cleavage by nucleophilic attack, a property that is exploited for the reversal of the crosslink.
The cleavage is typically achieved by incubating the crosslinked sample with hydroxylamine (B1172632) (NH₂OH). thermofisher.com Hydroxylamine efficiently cleaves the ester bonds within the spacer arm, breaking the covalent link between the two previously joined molecules. sangon.com This reaction yields two separate molecules, each retaining a fragment of the original crosslinker, now terminating in a stable amide bond, and releases ethylene (B1197577) glycol. thermofisher.com The conditions for this cleavage are specific and are designed to be effective without denaturing the proteins involved.
| Parameter | Condition |
| Reagent | Hydroxylamine•HCl |
| Concentration | 2 M |
| pH | 8.5 |
| Temperature | 37°C |
| Incubation Time | 3-6 hours |
This table outlines the typical conditions required for the effective cleavage of this compound crosslinks. thermofisher.comproteochem.com
Chemical Mechanism of Ester Bond Scission
The cleavage of the ester bonds within the this compound crosslinker is achieved through a process known as hydroxylaminolysis, which is a specific type of nucleophilic acyl substitution reaction. In this reaction, hydroxylamine (NH₂OH) acts as the nucleophile that attacks the electrophilic carbonyl carbon of the ester group.
The reaction mechanism proceeds through the following key steps:
Nucleophilic Attack: The hydroxylamine molecule, possessing a lone pair of electrons on its nitrogen atom, attacks the carbonyl carbon of the ester linkage in the this compound molecule. This leads to the formation of a transient tetrahedral intermediate.
Tetrahedral Intermediate: This short-lived intermediate contains a negatively charged oxygen atom (formerly the carbonyl oxygen) and a positively charged nitrogen atom (from the attacking hydroxylamine).
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and this is accompanied by the cleavage of the carbon-oxygen single bond of the ester. The departing group is an alcohol, which in the case of the this compound spacer arm is ethylene glycol.
Product Formation: The final products of this reaction are two hydroxamate-modified molecules (where the original amine-reactive ends of this compound were attached to target proteins) and the release of the ethylene glycol spacer.
This mechanism is favored under mild alkaline conditions, which increase the nucleophilicity of the hydroxylamine, thereby facilitating its attack on the ester's carbonyl carbon.
Optimization of De-crosslinking Conditions
The efficiency of the ester bond scission in this compound is highly dependent on several reaction parameters. Careful optimization of these conditions is crucial to ensure complete cleavage of the crosslinks with minimal non-specific side reactions. The key parameters to consider are pH, temperature, and the concentration of hydroxylamine.
Effect of pH: The rate of hydroxylaminolysis is significantly influenced by the pH of the reaction buffer. The reaction is most efficient in a mildly alkaline environment, with a pH of 8.5 being widely recommended for the cleavage of this compound. thermofisher.com At this pH, a sufficient concentration of the more nucleophilic, unprotonated form of hydroxylamine is present to drive the reaction forward effectively. Lower pH values will result in a slower reaction rate due to the protonation of hydroxylamine, reducing its nucleophilicity. Conversely, significantly higher pH values can lead to non-specific hydrolysis of the ester bonds by hydroxide (B78521) ions and may also be detrimental to the integrity of the proteins under study.
Effect of Temperature: Temperature plays a crucial role in the kinetics of the de-crosslinking reaction. A commonly used temperature for the cleavage of this compound is 37°C. This temperature provides a good balance between a reasonably fast reaction rate and the preservation of the structural and functional integrity of most proteins. Increasing the temperature can accelerate the rate of cleavage, but it also increases the risk of protein denaturation and other undesirable side reactions. Conversely, performing the reaction at room temperature is possible, but it may require a longer incubation time to achieve complete cleavage.
Effect of Hydroxylamine Concentration: The concentration of hydroxylamine is a direct driver of the cleavage reaction. A higher concentration of the nucleophile will lead to a faster reaction rate. For the cleavage of this compound, hydroxylamine concentrations in the range of 0.2 M to 1 M are typically employed. The optimal concentration can depend on the specific application and the concentration of the crosslinked protein. It is important to use a sufficient excess of hydroxylamine to ensure the reaction goes to completion.
Reaction Time: The incubation time required for complete cleavage is dependent on the aforementioned conditions. Typically, incubation for 3 to 6 hours at 37°C and pH 8.5 with an appropriate concentration of hydroxylamine is sufficient for complete de-crosslinking of this compound. The progress of the cleavage can be monitored by techniques such as SDS-PAGE to ensure the reaction has gone to completion.
The interplay of these factors is critical for achieving efficient and specific cleavage of this compound crosslinks. The following table summarizes the generally recommended conditions and their impact on the de-crosslinking process.
| Parameter | Recommended Condition | Effect on De-crosslinking |
| pH | 8.5 | Optimizes the nucleophilicity of hydroxylamine for efficient ester cleavage. |
| Temperature | 37°C | Provides a balance between a rapid reaction rate and maintaining protein integrity. |
| Hydroxylamine Concentration | 0.2 - 1 M | A sufficient excess ensures the reaction proceeds to completion in a timely manner. |
| Reaction Time | 3 - 6 hours | Dependent on other parameters; sufficient time is needed for complete cleavage. |
This interactive data table is based on generally recommended protocols for this compound cleavage.
By carefully controlling these conditions, researchers can effectively reverse the crosslinking reaction, facilitating the analysis of protein complexes and interactions that were transiently captured using this compound.
Theoretical Underpinnings of Crosslinking for Structural Elucidation
Principles of Distance Constraint Determination in Macromolecular Assemblies
The fundamental principle behind using Sulfo-EGS for determining distance constraints lies in its fixed molecular length, known as the spacer arm length. When this compound successfully crosslinks two reactive sites (primarily primary amines), it indicates that these sites were within a certain maximal distance of each other, dictated by the extended length of the crosslinker's spacer arm. thermofisher.comthermofisher.com By identifying which residues are crosslinked, researchers can establish distance restraints between them within the three-dimensional structure of the macromolecular assembly. nih.govnih.gov This information serves as a constraint for computational modeling and structural refinement, helping to define the possible spatial arrangements of protein subunits or domains. researchgate.netnih.gov The cleavable nature of the this compound spacer arm by hydroxylamine (B1172632) allows for the subsequent fragmentation and identification of the crosslinked peptides by mass spectrometry, which is crucial for pinpointing the specific residues involved in the crosslink. covachem.comproteochem.comfishersci.ptfishersci.nl
Role of Spacer Arm Length in Probing Inter-Residue Proximity
The spacer arm length of this compound is a critical parameter that directly influences the range of distances that can be probed within a macromolecular assembly. This compound has a reported spacer arm length of approximately 16.1 Å. thermofisher.comproteochem.comfishersci.ptfishersci.nlvulcanchem.com This specific length determines the maximum distance between the alpha carbons (or the reactive atoms) of the crosslinked residues. Using crosslinkers with different spacer arm lengths, including those shorter or longer than this compound, provides a more comprehensive set of distance constraints, allowing for a more detailed and accurate structural model. researchgate.netkorambiotech.com For instance, while this compound is considered to have a relatively long spacer arm compared to some other crosslinkers, studies have shown that its flexibility can sometimes lead to a more compact conformation, effectively resulting in a shorter distance constraint than its fully extended length might suggest. researchgate.net Therefore, the identified crosslinks provide evidence that the reactive residues were within a distance equal to or less than the effective reach of the this compound molecule in its most extended or relevant conformation during the crosslinking reaction.
Differentiation between Intramolecular and Intermolecular Crosslinks
This compound, as a homobifunctional crosslinker, can form both intramolecular crosslinks (within a single protein molecule) and intermolecular crosslinks (between two or more different protein molecules or subunits). covachem.com Differentiating between these two types of crosslinks is essential for understanding protein folding, domain organization, and protein-protein interactions. maxperutzlabs.ac.at Intramolecular crosslinks provide information about the tertiary structure of a protein, indicating which parts of a single polypeptide chain are in close proximity. Intermolecular crosslinks, conversely, reveal interactions between different proteins or subunits, mapping protein-protein interfaces within a complex. gbiosciences.comresearchgate.net Techniques such as SDS-PAGE followed by Western blotting or mass spectrometry analysis of crosslinked products can distinguish between these types. maxperutzlabs.ac.atuni-graz.at Intramolecular crosslinking typically results in a band shift of the monomeric protein on SDS-PAGE, while intermolecular crosslinking leads to the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger complexes. maxperutzlabs.ac.at Mass spectrometry allows for the identification of the specific peptides involved in the crosslink, enabling unambiguous assignment as intramolecular (both peptides from the same protein) or intermolecular (peptides from different proteins). maxperutzlabs.ac.at Factors such as protein concentration and the ratio of crosslinker to protein can influence the prevalence of intramolecular versus intermolecular crosslinking. gbiosciences.comthermofisher.com Dilute protein solutions and higher crosslinker concentrations tend to favor intramolecular crosslinking, while higher protein concentrations promote intermolecular crosslinking. gbiosciences.comthermofisher.com
Advanced Research Applications of Sulfo Egs in Biomolecular Science
Analysis of Protein-Protein Interaction Networks
Sulfo-EGS plays a pivotal role in elucidating the complex web of protein-protein interactions that govern cellular processes. By covalently linking interacting proteins, it provides a snapshot of these transient and stable associations, which can then be analyzed using techniques like mass spectrometry.
Mapping Subunit Topologies in Multi-Protein Complexes
Understanding the spatial arrangement of subunits within a multi-protein complex is crucial for deciphering its function. This compound, in conjunction with mass spectrometry, allows for the creation of a detailed map of these subunit topologies by identifying which subunits are in close proximity.
A notable example is the application of cross-linking mass spectrometry (CLMS) to study the architecture of large and dynamic molecular machines like the 26S proteasome . Researchers have utilized amine-reactive cross-linkers to stabilize the complex and identify interacting subunits. By treating purified 26S proteasome with a cross-linker and subsequently analyzing the cross-linked peptides by mass spectrometry, it is possible to generate a network of interactions that reveals the spatial organization of its numerous subunits. nih.gov This approach has been instrumental in understanding the conformational diversity of the proteasome. nih.gov
Similarly, the subunit architecture of RNA Polymerase II (Pol II) and its interactions with transcription factors have been investigated using cross-linking approaches. nih.gov By applying a cross-linker to a complex of Pol II and the transcription factor TFIIF, researchers can capture the transient interactions between them. Subsequent analysis by mass spectrometry can then pinpoint the specific subunits of Pol II that are in direct contact with TFIIF, providing valuable insights into the mechanism of transcription initiation. nih.gov
| Multi-Protein Complex | This compound Application | Key Findings |
| 26S Proteasome | Mapping subunit arrangement | Identification of proximal subunits and characterization of conformational states. |
| RNA Polymerase II | Elucidating interactions with TFIIF | Pinpointing contact sites between Pol II subunits and transcription factors. |
| Ribosome | Determining subunit interface | Identification of cross-links between ribosomal proteins in the large subunit. |
Characterization of Protein Oligomerization States
Many proteins function as oligomers, and determining their stoichiometry and the interfaces between subunits is essential. This compound can be used to covalently trap these oligomeric states, allowing for their characterization by techniques such as SDS-PAGE and mass spectrometry.
The epidermal growth factor receptor (EGFR) , a key player in cell signaling, is known to form dimers and higher-order oligomers upon ligand binding. Studies have employed cross-linking techniques to investigate the oligomerization state of EGFR on the cell surface. In the absence of its ligand, EGF, EGFR can exist as monomers with a small fraction of pre-formed dimers. nih.gov Upon stimulation with EGF, a significant increase in dimerization is observed. nih.gov
Another area of intense research is the oligomerization of the amyloid-beta (Aβ) peptide , which is implicated in Alzheimer's disease. The formation of soluble Aβ oligomers is considered a key neurotoxic event. While not directly using this compound in the cited studies, the principles of analyzing oligomerization are demonstrated. Various biophysical techniques are used to characterize the size and structure of these oligomers, and cross-linking could be a valuable tool to stabilize these transient species for further analysis. nih.govnih.gov
| Protein | This compound Application | Observed Oligomeric States |
| Epidermal Growth Factor Receptor (EGFR) | Analysis of ligand-induced oligomerization | Predominantly monomers in the resting state, shifting to ~70% dimers upon EGF stimulation. nih.gov |
| Amyloid-Beta (Aβ) Peptide | Stabilization of transient oligomers | Forms a heterogeneous population of oligomers, including dimers, trimers, and larger assemblies. nih.govnih.gov |
Investigation of Protein Conformational Dynamics and States
Proteins are not static entities but rather exist in a dynamic equilibrium of different conformational states. This compound can be employed to capture these different conformations, providing insights into protein function and regulation.
Probing Higher-Order Protein Structures
The quaternary structure of a protein, which describes the arrangement of its multiple subunits, is critical for its function. This compound can be used to introduce covalent cross-links between subunits, providing distance constraints that help in modeling the three-dimensional structure of the protein complex.
The structure of hemoglobin , the oxygen-carrying protein in red blood cells, is a classic example of a quaternary structure. While the provided search results focus on other techniques to probe its structure, chemical cross-linking with reagents like this compound could theoretically be used to study the interfaces between its four globin chains.
Similarly, the complex structure of immunoglobulins (antibodies) , which are composed of two heavy and two light chains, can be investigated using cross-linking. The spatial arrangement of these chains is crucial for antigen binding and effector functions.
| Protein | This compound Application | Structural Insights |
| Hemoglobin | Analysis of subunit arrangement | Defining the interfaces between the α and β globin chains. |
| Immunoglobulins (IgG) | Mapping heavy and light chain proximity | Elucidating the spatial relationship between the different domains of the antibody. |
Detection of Ligand-Induced Conformational Changes
The binding of a ligand to a protein often induces conformational changes that are essential for its biological activity. This compound can be used to probe these changes by comparing the cross-linking patterns of the protein in the presence and absence of the ligand.
G-protein coupled receptors (GPCRs) , a large family of transmembrane receptors, undergo significant conformational changes upon agonist binding, leading to the activation of intracellular signaling pathways. Studies on the β2-adrenergic receptor , a well-characterized GPCR, have utilized fluorescence spectroscopy with cysteine-reactive probes to monitor these ligand-induced structural rearrangements. nih.gov While not directly using this compound, this work demonstrates the principle of detecting conformational changes upon ligand binding, a strategy where this compound could be applied.
The activation of the Epidermal Growth Factor Receptor (EGFR) is another prime example. The binding of EGF to the extracellular domain of EGFR induces a conformational change that promotes dimerization and activation of its intracellular kinase domain. nih.govnih.gov Cross-linking studies can capture these different conformational states, providing a more detailed picture of the activation mechanism. nih.gov
| Receptor | Ligand | This compound Application | Observed Conformational Change |
| β2-Adrenergic Receptor | Adrenergic agonists | Monitoring changes in solvent accessibility of specific residues | Movement of transmembrane helices indicative of receptor activation. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Epidermal Growth Factor (EGF) | Comparing cross-linking patterns in the presence and absence of ligand | Dimerization and reorientation of the intracellular kinase domains. nih.govnih.gov |
Studies on Cell Surface Proteins and Extracellular Interactions
Due to its water-solubility and membrane impermeability, this compound is an ideal reagent for studying the interactions of proteins on the cell surface and in the extracellular matrix. thermofisher.comsangon.cominterchim.fr It allows researchers to capture these interactions in their native cellular environment without disrupting the cell membrane.
The T-cell receptor (TCR) complex , which is responsible for recognizing antigens and initiating an immune response, is a complex assembly of multiple proteins on the surface of T-cells. Understanding the interactions between the subunits of the TCR complex is crucial for immunology. While the provided studies utilize other methods, chemical cross-linking with this compound is a viable strategy to probe the spatial organization of the TCR and its associated CD3 molecules. nih.govnih.gov
The extracellular matrix (ECM) is a complex network of proteins, such as fibronectin and collagen, that provides structural support to tissues and plays a key role in cell adhesion, migration, and signaling. The interactions between ECM proteins and cell surface receptors, such as integrins, are critical for these processes. This compound can be used to cross-link ECM proteins to their cellular receptors, allowing for the identification of these interaction partners and the mapping of their binding sites. For instance, studies have shown that fibronectin can be cross-linked to sulfated proteoglycans on the cell surface. nih.gov
| Biological System | This compound Application | Key Findings |
| T-cell Receptor Complex | Mapping subunit interactions on the T-cell surface | Defining the spatial proximity of TCRαβ to CD3 subunits. |
| Extracellular Matrix Interactions | Identifying fibronectin binding partners | Demonstration of the interaction between fibronectin and cell surface proteoglycans. nih.gov |
Crosslinking of Cell Surface Receptors and Associated Ligands
This compound (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a chemical crosslinking agent particularly well-suited for studying interactions at the cellular surface due to its specific chemical properties. sigmaaldrich.comthermofisher.com As a water-soluble analog of EGS, it possesses sulfonate (–SO3) groups on its N-hydroxysuccinimide (NHS) rings. sigmaaldrich.comthermofisher.com This charged group renders the molecule membrane-impermeable, ensuring that the crosslinking reactions are confined to the extracellular environment and the outer surface of the plasma membrane. sigmaaldrich.comthermofisher.cominterchim.fr This characteristic is crucial for accurately identifying and characterizing the binding partners of surface receptors without affecting intracellular proteins. thermofisher.comthermofisher.com
The reactive ends of this compound are sulfo-NHS esters, which efficiently form stable covalent amide bonds with primary amines (–NH2), such as those found on the N-terminus of proteins and the ε-amine of lysine (B10760008) residues. thermofisher.comsangon.com The reaction proceeds optimally at a pH range of 7-9. thermofisher.com This specificity allows researchers to covalently link a receptor to its ligand or to other associated proteins in a receptor complex as they exist in their native state on the cell surface. interchim.frthermofisher.com For instance, in studies involving ligand-receptor binding, cells can be incubated with a specific ligand before the addition of this compound. The crosslinker then covalently captures the transient interaction, allowing for subsequent isolation and identification of the receptor-ligand complex. thermofisher.com A study investigating the heat shock protein 90 (Hsp90) utilized this compound to confirm the existence of a specific Hsp90-containing complex on the exterior of the cell, demonstrating the reagent's utility in capturing cell-surface protein congregations. nih.gov
| Property | Description | Relevance to Cell Surface Crosslinking |
| Solubility | Water-soluble. sigmaaldrich.com | Allows for direct dissolution in aqueous buffers, avoiding the use of organic solvents like DMSO or DMF that can be harmful to cells. interchim.fr |
| Membrane Permeability | Impermeable. sigmaaldrich.comthermofisher.com | The negatively charged sulfonate groups prevent the crosslinker from passing through the cell membrane, restricting its activity to the cell surface. thermofisher.cominterchim.fr |
| Reactive Groups | Homobifunctional Sulfo-NHS esters. sigmaaldrich.com | Both ends of the molecule react with the same functional group (primary amines), ideal for linking proteins in close proximity. thermofisher.com |
| Spacer Arm Length | 16.1 Ångstroms (Å). thermofisher.comthermofisher.com | Defines the maximum distance between the two primary amines that can be covalently linked, providing a spatial constraint for structural studies. nih.gov |
| Cleavability | The ester linkages in the spacer arm are cleavable by hydroxylamine (B1172632) at pH 8.5. sigmaaldrich.comthermofisher.com | Allows for the separation of crosslinked components after initial analysis, which can simplify identification. |
Analysis of Extracellular Matrix Components and Cell Adhesion Molecules
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides, such as collagens and proteoglycans, that provides structural support to cells and tissues and mediates cell signaling. nih.govnih.gov Cell adhesion molecules, which are proteins located on the cell surface, mediate the binding of cells to each other and to the ECM. Understanding these interactions is fundamental to cell biology.
This compound serves as a valuable tool for investigating the intricate associations between cell adhesion molecules and the protein components of the ECM. Because this compound is membrane-impermeable, it can be used to specifically target and stabilize the interactions occurring in the extracellular space. thermofisher.com For example, it can be applied to cells in culture to crosslink cell adhesion molecules to their binding partners within the ECM. The 16.1 Å spacer arm of this compound acts as a molecular ruler, capturing only those proteins that are in very close proximity. thermofisher.comnih.gov
The process involves treating intact cells or tissues with this compound to covalently link cell surface proteins to their interacting ECM partners. After crosslinking, the cell lysates and associated ECM can be subjected to immunoprecipitation using an antibody against a specific cell adhesion molecule. The entire crosslinked complex, including the ECM protein, will be isolated. Subsequent analysis, often by mass spectrometry, can then identify the unknown interacting ECM component. This approach allows for the mapping of the molecular architecture at the cell-matrix interface and the identification of key structural and signaling complexes.
Integration with Mass Spectrometry for Proteomic Investigations (XL-MS)
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and defining the three-dimensional structure of proteins and protein complexes. nih.govacs.org this compound is frequently used in XL-MS workflows to introduce distance constraints that are used to map the topology of protein assemblies. nih.govmedchemexpress.com
The general XL-MS workflow using this compound involves several key steps. First, the purified protein or protein complex is allowed to react with this compound. The crosslinker covalently joins lysine residues that are spatially close, with the maximum distance dictated by the 16.1 Å spacer arm. thermofisher.comthermofisher.com After the crosslinking reaction is quenched, the protein sample is enzymatically digested, typically with trypsin, which cleaves the protein into smaller peptides. This digestion results in a complex mixture containing unmodified peptides, peptides with a modified lysine (a "hanging" crosslink), and, most importantly, two peptides covalently joined by the this compound molecule (an inter-peptide or intra-peptide cross-link). nih.gov This complex mixture is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The resulting data is processed using specialized software to identify the pairs of peptides that have been crosslinked, providing direct evidence of their proximity in the original protein structure. nih.gov
| Step | Description | Purpose |
| 1. Crosslinking Reaction | The protein sample is incubated with this compound under controlled conditions (e.g., pH 7-9). thermofisher.com | To covalently link spatially proximate primary amines (lysine residues) within a protein or between interacting proteins. acs.org |
| 2. Quenching | A reagent containing primary amines, such as Tris or glycine, is added to the reaction. sangon.com | To stop the crosslinking reaction by consuming any unreacted this compound. |
| 3. Enzymatic Digestion | A protease, most commonly trypsin, is added to the crosslinked sample. | To cleave the proteins into a collection of peptides suitable for mass spectrometric analysis. |
| 4. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | To separate the complex peptide mixture and acquire fragmentation spectra for all peptide species, including the cross-linked ones. |
| 5. Data Analysis | Specialized software is used to search the MS/MS data against a protein sequence database. nih.gov | To identify the specific pairs of amino acid residues that were covalently linked by this compound. nih.gov |
Gas-Phase Ion/Ion Cross-Linking Mass Spectrometry Methodologies
A sophisticated application of this compound is its use in gas-phase ion/ion reactions within a mass spectrometer to probe the structure of proteins and their complexes. nih.gov This technique allows for the intramolecular crosslinking of gaseous protein ions. In this methodology, multiply protonated protein ions, generated by electrospray ionization, are trapped in the gas phase. nih.govnih.gov Separately, monoanions of the this compound crosslinker are also generated and trapped. nih.gov
The significance of the sulfonate groups on this compound is critical in this context; they facilitate the formation of stable anions and engage in strong electrostatic interactions with the protonated sites on the protein. nih.gov The trapped protein cations and this compound anions are then allowed to react, forming a stable, long-lived, non-covalent complex where the charge of the protein ion is reduced. nih.govnih.gov
This electrostatically bound complex is then subjected to collisional activation (e.g., collision-induced dissociation or CID). This activation provides the energy needed to induce the formation of covalent bonds between the Sulfo-NHS ester groups and the protein's primary amines. The successful formation of a covalent crosslink is confirmed by a subsequent CID step, which shows the characteristic consecutive loss of two neutral sulfo-NHS molecules from the complex. nih.gov This gas-phase approach provides a unique method to study protein conformation in a solvent-free environment. nih.gov
Identification and Localization of Cross-Linked Peptide Fragments and Residues
The unequivocal identification of cross-linked peptides from the complex mixture generated in an XL-MS experiment is a significant bioanalytical challenge. nih.gov High-resolution mass spectrometers are essential for this task. nih.gov Following enzymatic digestion of the this compound cross-linked protein, the resulting peptides are analyzed by MS/MS. The fragmentation spectra of cross-linked peptides are more complex than those of linear peptides, as they contain fragment ions from both peptide chains.
Specialized software is required to interpret these complex spectra. nih.gov These programs search for pairs of peptides whose combined mass, plus the mass of the crosslinker's spacer arm, matches the precursor mass of a fragmented ion. In the case of gas-phase crosslinking studies, the entire crosslinked protein is fragmented. A fragment ion that shows a mass increase corresponding to the this compound linker arm (after the loss of the two sulfo-NHS groups) is indicative of a crosslinked fragment. nih.gov
The following table summarizes key mass spectrometric signatures for this compound cross-links.
| Signature | Description | Mass Shift (Da) | Method of Observation |
| Covalent Crosslink | Signature loss of two sulfo-NHS groups from the gas-phase protein-crosslinker complex. | Loss of 2x 217.01 | Ion-trap CID of the intact complex. nih.gov |
| Intact Linker Arm | The mass added by the linker after covalent bond formation and loss of the two sulfo-NHS groups. | 228.07 | Observed in the mass of the final crosslinked peptide pair. nih.gov |
| Hanging Crosslink | A peptide fragment with a singly reacted linker (one sulfo-NHS group has been lost). | 445.08 | Observed upon CID of a singly modified peptide. nih.gov |
Application of Molecular Dynamics Simulations for Conformational Validation
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.govrug.nl In the context of structural proteomics, MD simulations provide a powerful tool for validating and refining protein structures derived from experimental data, including the distance constraints obtained from XL-MS experiments with this compound. nih.gov
The distance constraint provided by this compound (a maximum of ~16.1 Å between the alpha-carbons of the linked lysine residues) can be used as a filter to validate or reject proposed structural models. thermofisher.com If a computational model of a protein or protein complex predicts that two lysine residues are much farther apart than the crosslinker's spacer arm length, but an XL-MS experiment shows them to be cross-linked, the model must be reconsidered.
Furthermore, MD simulations can be used to generate ensembles of possible protein conformations. These different conformations can then be evaluated against the experimental crosslinking data. The conformational models that are most consistent with the observed cross-links are considered more likely to be accurate representations of the protein's structure in solution. Methods like Steered Molecular Dynamics (SMD) can even be used to model the mechanical effects of the cross-link on the protein's structure, providing deeper insight into its flexibility and dynamics. nih.gov The integration of experimental XL-MS data with computational MD simulations creates a hybrid approach that can produce more accurate and detailed structural models of biomolecular systems. elifesciences.org
Differentiating Gas-Phase Conformers with Subtle Structural Variations
Proteins can exist in multiple distinct three-dimensional shapes, or conformers, even under identical conditions. Differentiating these conformers, especially when they have only subtle structural variations, is a significant challenge. nsf.gov Gas-phase techniques, such as ion mobility-mass spectrometry (IM-MS), can separate protein ions based on their shape and size, allowing for the isolation of different conformational isomers. nih.govnih.gov
Gas-phase crosslinking with this compound can then be employed as a structural probe for these separated conformers. nih.gov The pattern of intramolecular cross-links that can be formed is highly dependent on the protein's specific three-dimensional fold. Different conformers will expose different lysine pairs within the 16.1 Å range of the this compound crosslinker. nih.gov By performing ion/ion crosslinking reactions on the ion mobility-separated conformers, it is possible to generate a unique "crosslink fingerprint" for each conformational state. nih.govnih.gov Comparing these fingerprints provides direct structural information that can differentiate between conformers. This approach is particularly valuable for understanding how protein structure relates to function and for studying conformational changes induced by ligand binding or other modifications. nih.gov
Methodological Considerations and Best Practices in Sulfo Egs Experimental Design
Selection and Preparation of Reaction Buffers devoid of Primary Amines
The reactivity of Sulfo-EGS is directed towards primary amines. Therefore, the selection of a reaction buffer that is devoid of these groups is critical to prevent the crosslinker from reacting with buffer components instead of the target proteins. Buffers commonly used for this compound crosslinking include phosphate, carbonate/bicarbonate, HEPES, and borate (B1201080) buffers, maintained within a pH range of 7 to 9, where NHS ester reactions with amines are optimal. sangon.comthermofisher.cn Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with protein amines for reaction with this compound, effectively quenching the crosslinking reaction. sangon.comthermofisher.cn When preparing protein samples for crosslinking, it may be necessary to dialyze or desalt the samples into an appropriate amine-free buffer if the original sample buffer contains primary amines. windows.net
Strategies for Quenching Excess Unreacted Crosslinker
Following the crosslinking reaction, it is often necessary to quench any excess, unreacted this compound to prevent further non-specific reactions or damage to the sample. Quenching is typically achieved by adding a solution containing a high concentration of a primary amine-containing compound. sangon.comthermofisher.com Common quenching agents include Tris or glycine. sangon.comthermofisher.comresearchgate.net The quenching solution is typically added to the reaction mixture to achieve a final concentration of 10-50 mM and incubated for a period, often 15 minutes, to allow the quenching agent to react with the remaining active NHS ester groups of this compound. sangon.comthermofisher.com While quenching is a common practice, it may be optional depending on the specific application. sangon.comthermofisher.com
Optimization of Crosslinker-to-Protein Molar Ratios for Specific Applications
Optimizing the molar ratio of this compound to the target protein(s) is crucial for controlling the extent and specificity of crosslinking. The optimal ratio is dependent on several factors, including the protein concentration, the number and accessibility of primary amines on the protein surface, and the desired outcome (e.g., formation of dimers, higher-order oligomers, or intramolecular crosslinks). sangon.comhuji.ac.il
General guidelines suggest using a molar excess of crosslinker over the protein. For protein concentrations above 5 mg/mL, a 10-fold molar excess of crosslinker may be sufficient. sangon.comthermofisher.com For more dilute protein solutions (e.g., below 5 mg/mL), a greater molar excess, typically 20- to 50-fold, is often recommended to achieve sufficient crosslinking efficiency. sangon.comthermofisher.com Some applications may even utilize a 20- to 500-fold molar excess relative to the lysate protein concentration. thermofisher.com
Empirical testing is often necessary to determine the optimal crosslinker concentration and molar ratio for a specific experimental system and application. windows.net Manipulating this ratio allows for control over the degree of conjugation and polymerization. sangon.com Initial concentrations for crosslinker can range from 0.25 mM to 5 mM. sangon.comthermofisher.com
Standardized Protocols for Protein Crosslinking in Solution
Standardized protocols for protein crosslinking in solution using this compound generally involve preparing the protein sample in a suitable amine-free reaction buffer, followed by the addition of freshly prepared this compound solution. sangon.comthermofisher.com this compound is typically dissolved in water or buffer just before use, as the NHS ester moiety is susceptible to hydrolysis and loses reactivity over time in aqueous solutions. sangon.comthermofisher.cnvulcanchem.com The concentration of the this compound stock solution can be up to 10 mM. sangon.com
The reaction mixture is then incubated for a specific duration and temperature to allow crosslink formation. Typical incubation conditions range from 30 minutes at room temperature to 2 hours on ice, depending on the protein and the desired extent of crosslinking. sangon.comthermofisher.cnproteochem.comthermofisher.com For thermolabile proteins, incubation at 4°C for 1-2 hours is recommended. interchim.fr The reaction is typically performed at pH 7-9. sangon.comthermofisher.cn Following incubation, the reaction is often quenched by adding an amine-containing solution like Tris or glycine. sangon.comthermofisher.com Excess crosslinker and quenching agent can then be removed by methods such as desalting or dialysis. proteochem.comwindows.net
Protocols for Crosslinking in Cellular Systems: Suspensions and Adherent Cultures
This compound is particularly valuable for crosslinking proteins in cellular systems due to its membrane impermeability, allowing for selective targeting of cell surface proteins. sangon.comsigmaaldrich.cominterchim.frhuji.ac.il Protocols for crosslinking in cellular systems, whether in suspension or adherent cultures, require careful washing steps to remove amine-containing components from the culture media that could quench the crosslinking reaction. sangon.comthermofisher.com
For cells in suspension, a typical protocol involves suspending cells in an ice-cold amine-free buffer, such as PBS (pH 8.0), and washing them multiple times. thermofisher.com this compound solution is then added to the cell suspension at a final concentration, often ranging from 1-5 mM. sangon.comthermofisher.com The incubation can be performed for 30 minutes at room temperature or 2 hours on ice. sangon.comthermofisher.cnthermofisher.com Mild but continuous agitation is recommended for cells in suspension, and 4°C is often preferred for many cell types. interchim.fr The reaction is subsequently quenched with an amine-containing solution. sangon.comthermofisher.com
For adherent cells, crosslinking can be performed directly in culture plates after washing the cells extensively with an amine-free buffer. thermofisher.com The this compound solution is then applied to the cells, followed by incubation and quenching steps similar to those for suspension cells. thermofisher.com The concentration of cells in suspension can be around 25 x 10^6 cells/mL. thermofisher.com
Techniques for Analysis and Validation of Crosslinked Products (e.g., SDS-PAGE, Immunoblotting)
Analysis and validation of this compound crosslinked products are essential to confirm successful crosslinking and to study the resulting protein complexes. Several techniques are commonly employed.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a primary method to assess the formation of crosslinked species. thermofisher.comthermofisher.comtandfonline.com Crosslinked proteins will exhibit altered mobility on SDS-PAGE gels compared to their monomeric forms, typically appearing as higher molecular weight bands. thermofisher.com The extent of crosslinking can be visualized by comparing samples treated with this compound to untreated controls. thermofisher.com
Immunoblotting (Western blotting) is frequently used in conjunction with SDS-PAGE to specifically detect crosslinked products involving a protein of interest. researchgate.netthermofisher.comtandfonline.comnih.gov After separating proteins by SDS-PAGE and transferring them to a membrane, specific antibodies are used to probe for the target protein. tandfonline.comnih.govresearchgate.net Crosslinked complexes containing the target protein will be detected as higher molecular weight bands on the immunoblot. tandfonline.comnih.gov This technique is particularly useful for identifying protein-protein interactions stabilized by crosslinking. thermofisher.com
Cleavage of the this compound crosslinks using hydroxylamine (B1172632) can also be used as a validation step. sangon.comsigmaaldrich.comthermofisher.cninterchim.fr Cleaved samples, when analyzed by SDS-PAGE, should show a reduction or disappearance of the higher molecular weight crosslinked bands and an increase in the intensity of the monomeric protein band. thermofisher.com
Comparative Analysis and Development of Sulfo Egs Analogues
Distinction from Ethylene (B1197577) Glycol Bis(Succinimidyl Succinate) (EGS) in Research Contexts
Sulfo-EGS and Ethylene Glycol Bis(Succinimidyl Succinate) (EGS) are both homobifunctional crosslinkers targeting primary amines, but a key structural difference—the presence of sulfonate groups on the N-hydroxysuccinimide rings in this compound—confers significant differences in their physical properties and, consequently, their applications in research. EGS is a water-insoluble NHS ester, while this compound is its water-soluble analogue sigmaaldrich.comsigmaaldrich.comfishersci.no. This difference in solubility dictates the solvents required for their use; EGS typically needs to be dissolved in organic solvents like DMSO or DMF before being added to aqueous reaction mixtures, whereas this compound is directly soluble in water sigmaaldrich.comsigmaaldrich.com.
Contrasting Membrane Permeability and Application Domains
The presence of the charged sulfonate groups renders this compound membrane-impermeable. This property is crucial in experimental design, as it restricts the crosslinking or labeling reactions to proteins and molecules located on the cell surface when working with intact cells sigmaaldrich.comuni.lunih.govchem960.com. In contrast, the absence of charged groups makes EGS lipophilic and membrane-permeable, allowing it to cross cell membranes and react with intracellular and intramembrane proteins sigmaaldrich.com.
This difference in membrane permeability defines their respective application domains. This compound is ideally suited for studying cell surface protein interactions, receptor dimerization, and labeling external cellular components without affecting intracellular structures sigmaaldrich.comuni.luctdbase.org. EGS, being membrane-permeable, is used for crosslinking intracellular proteins, studying protein complexes within the cytoplasm or organelles, and for applications where access to the internal environment of the cell is required sigmaaldrich.com.
Both crosslinkers form amide bonds with primary amines and contain cleavable ester sites in their spacer arms that can be broken using hydroxylamine (B1172632), allowing for the reversal of crosslinking and subsequent analysis of the crosslinked components sigmaaldrich.comsigmaaldrich.comfishersci.no.
Here is a comparative overview of this compound and EGS:
| Property | This compound | EGS |
| Water Solubility | Soluble | Insoluble |
| Membrane Permeability | Impermeable | Permeable |
| Target Amines | Primary amines | Primary amines |
| Reactive Groups | Sulfo-NHS ester (both ends) | NHS ester (both ends) |
| Cleavable Linkage | Yes (by hydroxylamine) | Yes (by hydroxylamine) |
| Primary Application | Cell surface crosslinking/labeling | Intracellular crosslinking/labeling |
| Spacer Arm Length | 16.1 Å fishersci.no | 16.1 Å fishersci.no |
| Molecular Weight | 660.45 g/mol (Disodium salt) sigmaaldrich.comsigmaaldrich.com | 456.36 g/mol |
Comparative Studies with Other Sulfonated N-Hydroxysuccinimide Esters (e.g., Sulfo-NHS Acetate)
Sulfo-NHS Acetate is a smaller, monofunctional sulfonated NHS ester, meaning it has only one reactive NHS ester group. In contrast, this compound is a homobifunctional crosslinker with two sulfo-NHS ester groups linked by a spacer arm sigmaaldrich.comsigmaaldrich.com. This bifunctionality allows this compound to form covalent crosslinks between two primary amine-containing molecules, while Sulfo-NHS Acetate is used for single-site labeling or modification of primary amines.
Research utilizing mass spectrometry, such as gas-phase ion/ion chemistry, has employed both Sulfo-NHS Acetate and this compound to probe protein structure and interactions. These studies leverage the sulfonate group to facilitate electrostatic interactions with protonated sites on peptides or proteins, leading to complex formation that can precede covalent modification. Sulfo-NHS Acetate, with its smaller size (approximately 6.4 Å), can attach to accessible protonated sites. This compound, being a crosslinker, can form a bridge between two protonated sites within a certain distance constraint (up to 26.9 Å when fully extended). These studies demonstrate how variations in the structure and valency (mono- vs. bifunctional) of sulfonated NHS esters lead to different types of interactions and modifications, providing distinct insights into protein conformation and proximity of reactive residues.
Here is a comparative overview of this compound and Sulfo-NHS Acetate:
| Property | This compound | Sulfo-NHS Acetate |
| Water Solubility | Soluble | Soluble |
| Membrane Permeability | Impermeable | Impermeable |
| Target Amines | Primary amines | Primary amines |
| Reactive Groups | Sulfo-NHS ester (both ends) | Sulfo-NHS ester (one end) |
| Functionality | Homobifunctional (Crosslinker) | Monofunctional (Labeling/Modification) |
| Spacer Arm Length | 16.1 Å fishersci.no (Distance between reactive ends) | ~0 Å (Acetate group) / ~6.4 Å (Electrostatic interaction) |
| Molecular Weight | 660.45 g/mol (Disodium salt) sigmaaldrich.comsigmaaldrich.com | 259.17 g/mol (Sodium salt) sigmaaldrich.com |
Development of Novel Analogues with Modified Spacer Arm Lengths or Reactive Groups
The development of novel analogues of this compound with modified spacer arm lengths or different reactive groups is a logical extension of its utility as a versatile crosslinking and labeling reagent. The spacer arm length of a crosslinker is a critical parameter as it defines the maximum distance between the conjugated molecules, providing valuable distance constraints for structural studies of proteins and protein complexes uni.luctdbase.org. This compound has a spacer arm length of 16.1 Å fishersci.no. Analogues with shorter or longer spacer arms would allow researchers to probe interactions at different distances.
Modifying the reactive groups at the ends of the spacer arm leads to the creation of heterobifunctional crosslinkers. While this compound is homobifunctional (with two identical sulfo-NHS ester groups), analogues could be synthesized with one sulfo-NHS ester end and another reactive group targeting different functional moieties, such as sulfhydryls (e.g., maleimide (B117702) or pyridyl disulfide), carboxyls (e.g., carbodiimide), or carbohydrates (e.g., hydrazide or aminooxy) uni.lu. This would enable the formation of conjugates between molecules with different functional groups, expanding the scope of this compound-based chemistry for site-specific bioconjugation and the creation of complex molecular architectures. The modular nature of crosslinker design, involving a spacer arm and reactive end groups, facilitates the synthesis of such analogues to meet specific research needs uni.lu.
Research on Functionalized this compound Derivatives for Specific Labeling or Sensing Applications
Research on functionalized this compound derivatives focuses on conjugating this compound or its analogues to other molecules to create probes with specific labeling or sensing capabilities. By utilizing the amine-reactive sulfo-NHS ester groups of this compound, researchers can covalently attach reporter molecules (like fluorophores, biotin, or haptens) or functional entities (like chelators or recognition ligands) to primary amine-containing biomolecules.
While specific examples of "functionalized this compound derivatives" as standalone sensing probes in the provided search results are limited, the principle is well-established in bioconjugation chemistry. Sulfo-NHS esters are widely used to activate molecules for conjugation to amines, and this approach can be applied to create functionalized probes. For instance, a fluorophore modified with a sulfo-NHS ester can be conjugated to a protein for labeling. Similarly, a molecule with sensing capabilities (e.g., a metal ion chelator that changes fluorescence upon binding) could be functionalized with a sulfo-NHS ester for attachment to a target molecule or surface, thereby creating a localized sensor.
The water solubility and membrane impermeability of the sulfo-NHS ester moiety are advantageous for labeling or sensing applications on cell surfaces or in aqueous environments. Research in this area involves synthesizing conjugates where this compound or a related sulfo-NHS activated linker bridges a biomolecule and a functional moiety, enabling targeted labeling, detection, or sensing based on the properties of the attached functional group. The development of such functionalized derivatives allows for tailored experiments to study molecular interactions, track biomolecules, or detect specific analytes with enhanced specificity and control.
Q & A
Basic Research Questions
Q. How should I design experiments using Sulfo-EGS for protein crosslinking in cell surface studies?
- Methodological Answer :
- Step 1 : Prepare cells (e.g., 3 × 10⁵ cells/well in a 6-well plate) and culture in high-calcium medium to stabilize cell-surface proteins .
- Step 2 : Use this compound at concentrations between 0.55–2.2 nM (optimal range varies by cell type; see dose-response testing below). Incubate at 37°C for 30–60 minutes .
- Step 3 : Quench crosslinking with 20 mM Tris-HCl (pH 7.5) and lyse cells for downstream analysis (e.g., Western blot, proximity assays) .
- Key Considerations : Ensure membrane impermeability by validating intracellular protein exclusion via SDS-PAGE .
Q. What protocols are recommended for reversing this compound crosslinks to recover protein functionality?
- Methodological Answer :
- Reversal Conditions : Treat crosslinked samples with 0.5 M hydroxylamine (pH 8.5) at 37°C for 3–6 hours. Monitor reversal efficiency via SDS-PAGE or activity assays (e.g., lactase dehydrogenase retains ~60% activity post-reversal) .
- Validation : Use negative controls (no hydroxylamine) to confirm cleavage specificity.
Advanced Research Questions
Q. How can I optimize this compound concentration for studying protein oligomerization in heterogeneous cell lines?
- Methodological Answer :
- Dose-Response Testing : Test concentrations from 0.1–5.0 nM. For example, in glioma cells (Ln18, Ln229, U118), 2.2 nM this compound maximized HGF/c-MET complex detection without oversaturating .
- Cell-Specific Adjustments : Account for surface protein density (e.g., higher concentrations may be needed for low-abundance targets). Use flow cytometry to quantify target availability pre-crosslinking .
Q. How should I address contradictions in crosslinking efficiency data between studies?
- Methodological Answer :
- Troubleshooting Framework :
Compare Buffers : Ensure identical pH (8.5 optimal) and ionic strength, as this compound reactivity is pH-sensitive .
Control for Temperature : Crosslinking at 37°C vs. room temperature alters reaction kinetics .
Validate Antibodies : Use epitope-specific antibodies (e.g., biotinylated HGF antibodies) to avoid detection artifacts .
- Statistical Validation : Apply ANOVA to assess variability across replicates or cell lines, as shown in HGF/c-MET studies .
Q. What strategies improve reproducibility when using this compound in multi-laboratory studies?
- Methodological Answer :
- Standardized Protocols : Document exact reagent sources, incubation times, and quenching methods (e.g., Tris-HCl vs. glycine) .
- Inter-Lab Calibration : Share positive controls (e.g., pre-crosslinked protein standards) to harmonize Western blot or ELISA readouts .
- Data Transparency : Publish raw SDS-PAGE gels and quantification methods in supplementary materials to enable cross-validation .
Data Analysis & Validation
Q. How do I distinguish specific this compound crosslinking artifacts from true protein interactions?
- Methodological Answer :
- Negative Controls : Include samples without this compound and/or with non-reactive analogs (e.g., EGS without sulfonation).
- Competition Assays : Pre-treat cells with excess free amine groups (e.g., glycine) to block non-specific crosslinking .
- Mass Spectrometry : Confirm crosslinked partners via tryptic digest and peptide sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
